![molecular formula C20H20FN3O2S B7499154 N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

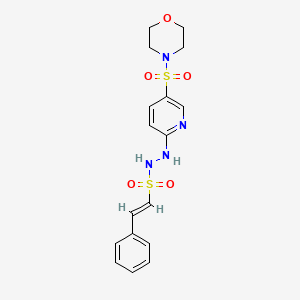

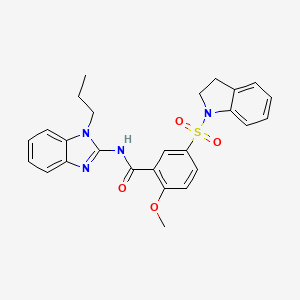

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide, also known as Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is used in the treatment of human immunodeficiency virus (HIV) infection. It was first approved by the United States Food and Drug Administration (FDA) in 1998 and has since become an important component of combination antiretroviral therapy for HIV.

Mechanism of Action

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV. By inhibiting reverse transcriptase, N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide prevents the virus from replicating and reduces the amount of virus in the body.

Biochemical and Physiological Effects

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of high-density lipoprotein (HDL) cholesterol and decrease the levels of low-density lipoprotein (LDL) cholesterol in patients with HIV. In addition, N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide has been shown to increase the levels of certain cytokines, such as interleukin-2 (IL-2), which are important for immune function.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide in lab experiments is its high potency and specificity for inhibiting reverse transcriptase. This makes it a useful tool for studying the replication of HIV and the mechanisms of action of other antiretroviral drugs. However, one limitation of using N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide in lab experiments is that it is a highly specific inhibitor of reverse transcriptase and may not be useful for studying other aspects of HIV replication.

Future Directions

There are several future directions for research involving N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide. One area of research is the development of new formulations of N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide that are more easily administered and have fewer side effects. Another area of research is the use of N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide in combination with other antiretroviral drugs to improve the effectiveness of HIV treatment. Finally, there is ongoing research into the mechanisms of action of N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide and other antiretroviral drugs, which may lead to the development of new therapies for HIV.

Synthesis Methods

The synthesis of N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide involves a multi-step process, starting with the condensation of 2'-fluoroacetophenone with ethylamine to form the intermediate 2-ethylamino-2'-fluoroacetophenone. This intermediate is then reacted with phenylhydrazine to form the hydrazone, which is cyclized with sulfuric acid to form the pyridine ring. The final step involves the sulfonation of the pyridine ring with chlorosulfonic acid to form N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide.

Scientific Research Applications

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide has been extensively studied in scientific research for its effectiveness in treating HIV infection. It has been shown to be highly effective in reducing viral load and increasing CD4+ T cell counts in patients with HIV. In addition, N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide has been shown to have a favorable safety profile with few adverse effects.

properties

IUPAC Name |

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-24(17-9-4-3-5-10-17)27(25,26)18-12-13-20(23-15-18)22-14-16-8-6-7-11-19(16)21/h3-13,15H,2,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLNPVBWMUKRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)

![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)

![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)

![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)

![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)